2-(2,6-Dimethylphenyl)acetaldehyde
Overview
Description
2-(2,6-Dimethylphenyl)acetaldehyde: is an organic compound with the molecular formula C10H12O . It is a derivative of acetaldehyde, where the hydrogen atoms on the phenyl ring are substituted with two methyl groups at the 2 and 6 positions. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)acetaldehyde can be achieved through several methods:
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Friedel-Crafts Alkylation: : This method involves the alkylation of 2,6-dimethylbenzene (xylene) with acetaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
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Grignard Reaction: : Another method involves the reaction of 2,6-dimethylbenzyl chloride with magnesium to form the corresponding Grignard reagent, which is then reacted with formaldehyde to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-(2,6-Dimethylphenyl)acetaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 2-(2,6-Dimethylphenyl)acetic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : This compound can be reduced to the corresponding alcohol, 2-(2,6-Dimethylphenyl)ethanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Substitution: : The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.
Major Products Formed
Oxidation: 2-(2,6-Dimethylphenyl)acetic acid.
Reduction: 2-(2,6-Dimethylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
2-(2,6-Dimethylphenyl)acetaldehyde has several applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
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Medicine: : Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
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Industry: : It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenyl)acetaldehyde involves its interaction with various molecular targets and pathways:
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Aldehyde Group Reactivity: : The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives.
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Aromatic Ring: : The presence of the aromatic ring allows for π-π interactions and hydrogen bonding, which can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-(2,6-Dimethylphenyl)acetaldehyde can be compared with other similar compounds such as:
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Benzaldehyde: : Unlike this compound, benzaldehyde lacks the methyl groups on the aromatic ring, which can influence its reactivity and physical properties.
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2-(2,6-Dimethylphenyl)ethanol: : This compound is the reduced form of this compound and has different chemical properties and applications.
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2-(2,6-Dimethylphenyl)acetic acid: : This is the oxidized form of this compound and is used in different chemical syntheses and applications.
Properties
IUPAC Name |
2-(2,6-dimethylphenyl)acetaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5,7H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEHAUDFVQWQKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695182 | |
Record name | (2,6-Dimethylphenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27843-11-4 | |
Record name | (2,6-Dimethylphenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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